molecular formula C23H19N3O5 B6058983 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B6058983
M. Wt: 417.4 g/mol
InChI Key: CRRBDOZPWDXRIA-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide: is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the benzoxazole ring can be performed using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzoxazole.

    Formation of the Nitrophenoxy Group: This involves the nitration of phenol followed by etherification with an appropriate acetamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole and phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Polymer Science: Can be used in the synthesis of polymers with specific properties for industrial applications.

    Agriculture: Potential use as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenoxy group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-aminophenoxy)acetamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-hydroxyphenoxy)acetamide

Uniqueness:

  • The presence of both the nitrophenoxy and benzoxazole groups in the same molecule provides a unique combination of electronic and steric properties, making it distinct from other similar compounds.
  • Its ability to undergo a wide range of chemical reactions and its potential applications in various fields further highlight its uniqueness.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-10-18-21(11-15(14)2)31-23(25-18)16-6-5-7-17(12-16)24-22(27)13-30-20-9-4-3-8-19(20)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRBDOZPWDXRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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